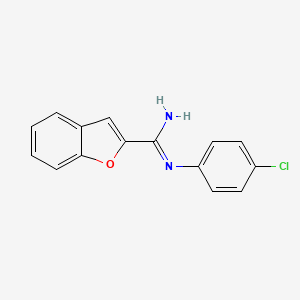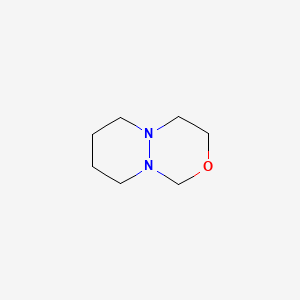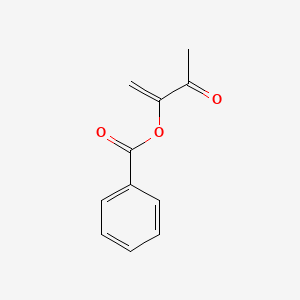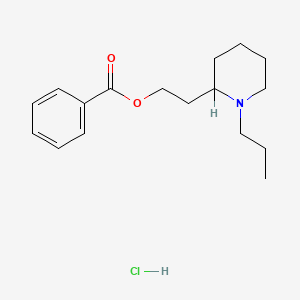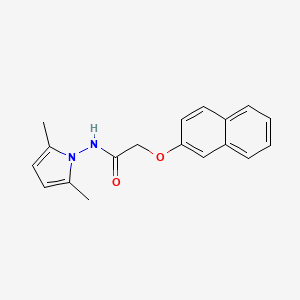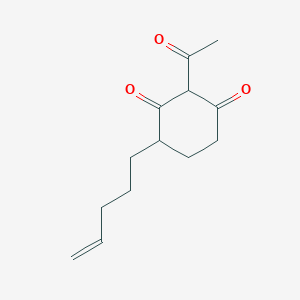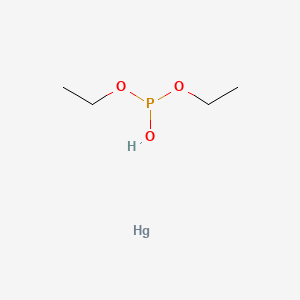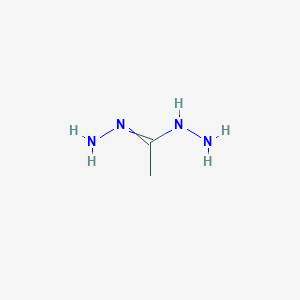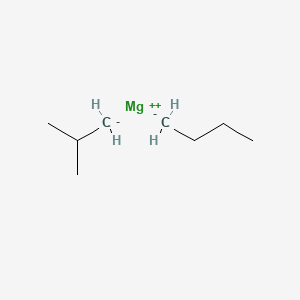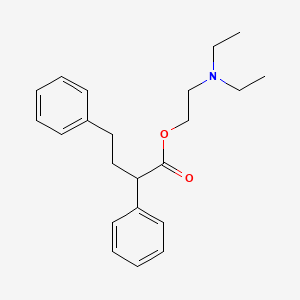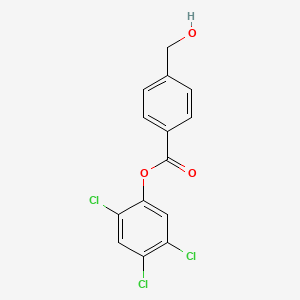
2,4,5-Trichlorophenyl 4-(hydroxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorophenyl 4-(hydroxymethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a trichlorophenyl group and a hydroxymethylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl 4-(hydroxymethyl)benzoate typically involves the esterification of 2,4,5-trichlorophenol with 4-(hydroxymethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenyl 4-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2,4,5-Trichlorophenyl 4-carboxybenzoate.
Reduction: 2,4,5-Trichlorophenyl 4-(hydroxymethyl)benzyl alcohol.
Substitution: 2,4,5-Trichlorophenyl derivatives with substituted nucleophiles.
Scientific Research Applications
2,4,5-Trichlorophenyl 4-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl 4-(hydroxymethyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The hydroxymethylbenzoate moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of 2,4,5-Trichlorophenyl 4-(hydroxymethyl)benzoate.
4-(Hydroxymethyl)benzoic acid: Another precursor used in the synthesis.
2,4,6-Trichlorophenyl 4-(hydroxymethyl)benzoate: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms on the phenyl ring enhances its re
Properties
CAS No. |
76571-67-0 |
|---|---|
Molecular Formula |
C14H9Cl3O3 |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) 4-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C14H9Cl3O3/c15-10-5-12(17)13(6-11(10)16)20-14(19)9-3-1-8(7-18)2-4-9/h1-6,18H,7H2 |
InChI Key |
ULSMLVTWENTBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


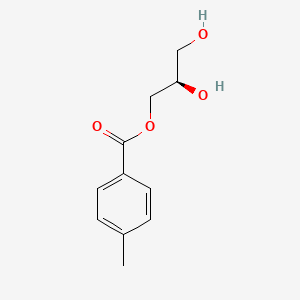
![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)
